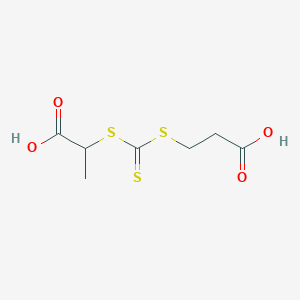

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid

概要

説明

準備方法

The synthesis of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid involves the reaction of 2-mercaptoethanol with carbon disulfide, followed by the addition of 2-bromoacetic acid . The reaction conditions typically include a base such as sodium hydroxide and a solvent like ethanol. The product is then purified through recrystallization .

化学反応の分析

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Reduction: It can be reduced to form thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the carboxyethyl group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions are disulfides, thiols, and substituted derivatives .

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid is , with a molecular weight of approximately 254.4 g/mol. Its unique structure, characterized by multiple sulfur atoms, enhances its reactivity in polymerization processes. This compound's ability to undergo radical reactions is essential for its function as a RAFT agent, which stabilizes growing polymer chains and controls their growth.

Key Applications

-

Controlled Radical Polymerization

- This compound is primarily used to control the polymerization of various monomers, including acrylics, acrylamides, and styrenes. By employing this RAFT agent, researchers can achieve:

- Well-defined polymers : The use of RAFT agents results in polymers that exhibit low polydispersity, meaning they have uniform molecular weights.

- Tailored properties : The ability to control polymer architecture allows for the design of materials with specific physical and chemical properties suitable for various applications.

- This compound is primarily used to control the polymerization of various monomers, including acrylics, acrylamides, and styrenes. By employing this RAFT agent, researchers can achieve:

-

Biomedical Applications

- The controlled synthesis of polymers using this compound has implications in drug delivery systems and tissue engineering. Polymers synthesized through RAFT processes can be designed to respond to specific stimuli or release drugs at controlled rates.

-

Material Science

- In material science, polymers produced with this compound can be utilized in coatings, adhesives, and other applications where material performance is critical. The ability to fine-tune the properties of these materials enhances their functionality in industrial applications.

Case Studies

Case Study 1: Synthesis of Biodegradable Polymers

Researchers have successfully utilized this compound in the synthesis of biodegradable polymers aimed at reducing environmental impact. The controlled polymerization process allowed for the creation of materials that degrade under specific conditions, thus promoting sustainability in material usage.

Case Study 2: Drug Delivery Systems

In a recent study, this compound was applied to develop drug delivery systems that release therapeutic agents in response to environmental stimuli (e.g., pH changes). The synthesized polymers demonstrated controlled release profiles, highlighting the potential for targeted therapy applications.

作用機序

The mechanism of action of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid involves its role as a chain transfer agent in RAFT polymerization. It controls the growth of polymer chains by transferring the growing radical to the RAFT agent, which then reinitiates polymerization . This process allows for precise control over the molecular weight and polydispersity of the resulting polymers .

類似化合物との比較

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid is unique compared to other RAFT agents due to its amphiphilic nature, which allows it to be used in both aqueous and organic media . Similar compounds include:

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)butanoic acid: Similar structure but with a butanoic acid group instead of propionic acid.

2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)acetic acid: Similar structure but with an acetic acid group instead of propionic acid.

These compounds share similar properties but differ in their solubility and reactivity due to the different carboxylic acid groups .

生物活性

3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid, commonly referred to as CETCP, is a compound that has garnered attention in various fields, particularly in polymer chemistry and biomedicine. As a reversible addition-fragmentation chain transfer (RAFT) agent, it plays a crucial role in controlling polymerization processes. This article explores the biological activity of CETCP, focusing on its biochemical properties, cellular effects, and applications in scientific research.

CETCP is involved in several biochemical reactions, primarily in polymerization processes. It acts as a chain transfer agent in free radical polymerization, influencing the molecular weight and polydispersity of polymers. This property is vital for creating biocompatible materials for drug delivery systems and medical devices .

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₀O₄S₃ |

| CAS Number | 870451-09-5 |

| Role in Polymerization | Chain transfer agent for RAFT polymerization |

| Stability | Stable at room temperature; sensitive to light |

| Solubility | Amphiphilic nature allows solubility in both aqueous and organic media |

Cellular Effects

CETCP influences various cellular processes through its interaction with cell signaling pathways and gene expression. Its role as a RAFT agent can alter cellular environments, potentially affecting cell behavior during polymerization reactions. Studies have shown that CETCP can modulate metabolic pathways by interacting with enzymes and cofactors essential for these processes .

Case Study: Inhibition of Protein Aggregation

A study investigated the efficacy of CETCP in inhibiting protein aggregation, a critical factor in diseases such as Alzheimer's. The Thioflavin T (ThT) fluorescence assay demonstrated that CETCP-based polymers significantly reduced amyloid fibril formation in lysozyme and insulin models, indicating its potential therapeutic applications .

Molecular Mechanism

At the molecular level, CETCP exerts its effects through binding interactions with biomolecules. It can undergo various chemical reactions including oxidation to form disulfides and reduction to generate thiols. These reactions are essential for modifying the compound's properties and enhancing its biological activity .

Dosage Effects

The biological effects of CETCP vary with dosage levels. Lower dosages effectively facilitate polymerization without adverse effects, while higher dosages may lead to toxicity. This threshold indicates the importance of careful dosage management when utilizing CETCP in experimental settings .

Research Applications

CETCP has diverse applications across multiple scientific domains:

- Polymer Chemistry : Used as a RAFT agent to control polymer characteristics.

- Biology : Facilitates the synthesis of biocompatible polymers for drug delivery.

- Medicine : Aids in developing materials for medical devices and tissue engineering.

- Industry : Employed in producing specialty polymers for coatings and adhesives .

Table 2: Applications of CETCP

| Field | Application Description |

|---|---|

| Polymer Chemistry | RAFT agent for controlled polymer synthesis |

| Biology | Synthesis of biocompatible polymers |

| Medicine | Development of medical device materials |

| Industrial Uses | Production of specialty polymers for various applications |

特性

IUPAC Name |

2-(2-carboxyethylsulfanylcarbothioylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4S3/c1-4(6(10)11)14-7(12)13-3-2-5(8)9/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWGMGMZWODWEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC(=S)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid function in RAFT polymerization?

A: 2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid acts as a chain transfer agent (CTA) in RAFT polymerization. [, ] Its structure, featuring a trithiocarbonate group, allows it to reversibly react with growing polymer chains. This reversible reaction effectively controls the polymerization process, leading to well-defined polymers with targeted molecular weights and narrow molecular weight distributions. [, ]

Q2: How does the structure of 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid influence its performance as a RAFT agent?

A: Research indicates that the specific substitution pattern around the trithiocarbonate core in TTC5 contributes to its efficiency as a RAFT agent. [] Studies comparing TTC5 with structurally similar trithiocarbonates revealed that its performance is comparable to 3-benzylsulfanylthiocarbonylsulfanylpropionic acid (TTC3) in terms of polymerization kinetics and molecular weight control. [] This suggests that the 2-carboxyethyl substituent in TTC5 does not hinder its activity. Interestingly, a bulkier substituent in another analog, 2-(1-carboxy-1-methylethylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (TTC1), was found to negatively impact RAFT polymerization, likely due to steric hindrance. [] These findings highlight the importance of the substitution pattern for the effectiveness of trithiocarbonates as RAFT agents.

Q3: Are there specific applications where 2-(2-carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid is particularly advantageous?

A: The presence of two carboxylic acid groups in TTC5 makes it highly suitable for synthesizing telechelic polymers, which are polymers with reactive groups at both ends of their chains. [] These functional groups allow for further modifications and the creation of complex macromolecular architectures. For instance, TTC5 has been successfully employed in the RAFT synthesis of telechelic poly(n-butyl acrylate)s. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。